1-benzyl-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

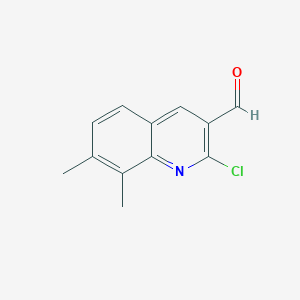

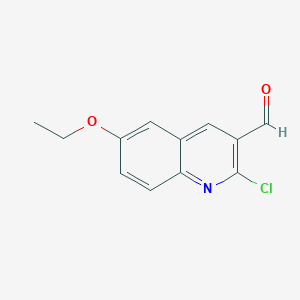

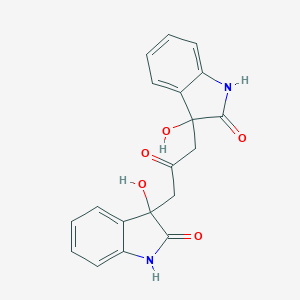

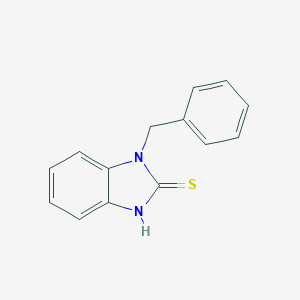

1-Benzyl-1H-benzimidazole-2-thiol is a chemical compound consisting of a benzimidazole ring with a thiol group and a benzyl substituent attached . It is used in organic synthesis and pharmaceutical research, with potential applications in the development of drugs or as a building block for the synthesis of other biologically active compounds .

Synthesis Analysis

The synthesis of benzimidazoles, including 1-benzyl-1H-benzimidazole-2-thiol, involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring with a thiol group and a benzyl substituent attached . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole-2-thiol is a solid compound . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Applications De Recherche Scientifique

-

Pharmacological Applications

- Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in the synthesis of active pharmacological compounds .

- They have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

- Some benzimidazoles have found application in the therapeutic practice—bendamustine, nocodazole, denibulin, etc .

-

Corrosion Inhibitors

- Benzimidazoles are mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys .

- They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Green Chemistry

- Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents .

- The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Studies have demonstrated that compounds derived from benzimidazole with certain substituents have an antioxidant capacity comparable with that of the reference standard BHT .

-

Pharmacological Activities

- Benzimidazole scaffolds are considerably prevalent due to their isostructural pharmacophore of naturally occurring active biomolecules .

- Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

-

Antitumor Agents

-

Proton Pump Inhibitors

-

Antibacterial Agents

-

Antioxidants

-

Adjuvant Therapy for Pseudomonas aeruginosa Infections

- A study reported the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .

- The concept behind this approach relies on combatting bacterial virulence without affecting the viability of the organism and hence inducing milder selective pressure, which may lead to a lower rate of resistance development .

-

Antiviral Agents

-

Antihypertensive Agents

-

Analgesics

Safety And Hazards

Propriétés

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-benzimidazole-2-thiol | |

CAS RN |

31493-51-3 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.